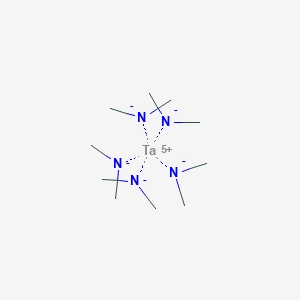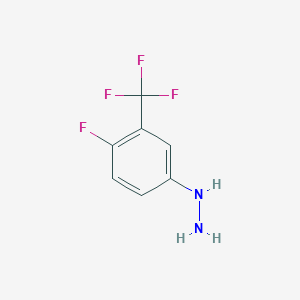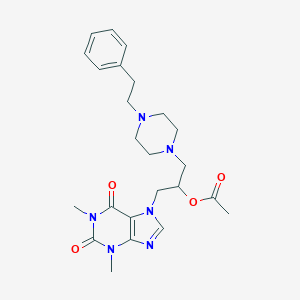
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, is a chemical compound that has been extensively researched for its biochemical and physiological effects. It is a member of the xanthine family of compounds and has been used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In
Wirkmechanismus
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic AMP (cAMP) levels. This increase in cAMP levels leads to relaxation of smooth muscle in the airways, which results in bronchodilation. Theophylline also has anti-inflammatory effects, which may contribute to its therapeutic effects in respiratory diseases.
Biochemische Und Physiologische Effekte
Theophylline has a number of biochemical and physiological effects. It can increase heart rate and blood pressure, and can also cause diuresis. Theophylline can also stimulate the central nervous system, leading to increased alertness and wakefulness. In addition, Theophylline has been shown to have antioxidant effects, which may contribute to its protective effects against heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline has a number of advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it useful for studying the effects of phosphodiesterase inhibition. Theophylline is also relatively inexpensive and readily available. However, Theophylline has some limitations for use in lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. In addition, Theophylline has a short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
Zukünftige Richtungen
There are a number of future directions for research on Theophylline. One area of interest is the potential use of Theophylline in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease. Theophylline has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine whether these effects translate to humans. Another area of interest is the development of new compounds that are based on the structure of Theophylline but have improved pharmacokinetic properties. These compounds could have improved therapeutic efficacy and reduced toxicity compared to Theophylline itself. Finally, further research is needed to fully understand the biochemical and physiological effects of Theophylline, particularly with respect to its effects on the cardiovascular system and its antioxidant properties.
Conclusion:
Theophylline is a well-studied compound that has been used in the treatment of respiratory diseases for many years. It has a known mechanism of action and a number of biochemical and physiological effects. Theophylline has advantages and limitations for use in lab experiments, and there are a number of future directions for research on this compound. Overall, Theophylline is an important compound that has contributed to our understanding of the biology of respiratory diseases and has the potential to be used in the treatment of other diseases in the future.
Synthesemethoden
Theophylline can be synthesized by the reaction of ethylenediamine with acetic anhydride to form 1,3-diacetylethylenediamine. This compound is then reacted with 4-phenethyl-1-piperazine to form 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-theophylline. The reaction is carried out in the presence of a catalyst such as sodium acetate or sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Theophylline has been extensively researched for its therapeutic effects in respiratory diseases. It has been shown to have bronchodilator effects and can improve lung function in patients with asthma and Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-. Theophylline has also been studied for its effects on the cardiovascular system, with some studies suggesting that it may have a protective effect against heart disease.
Eigenschaften
CAS-Nummer |
19977-18-5 |
|---|---|
Produktname |
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)- |
Molekularformel |
C24H32N6O4 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
[1-(1,3-dimethyl-2,6-dioxopurin-7-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl] acetate |
InChI |
InChI=1S/C24H32N6O4/c1-18(31)34-20(16-30-17-25-22-21(30)23(32)27(3)24(33)26(22)2)15-29-13-11-28(12-14-29)10-9-19-7-5-4-6-8-19/h4-8,17,20H,9-16H2,1-3H3 |
InChI-Schlüssel |
GAAJEMZXRGGKTC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CN1CCN(CC1)CCC2=CC=CC=C2)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
Kanonische SMILES |
CC(=O)OC(CN1CCN(CC1)CCC2=CC=CC=C2)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
Synonyme |
7-[2-Acetoxy-3-(4-phenethyl-1-piperazinyl)propyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







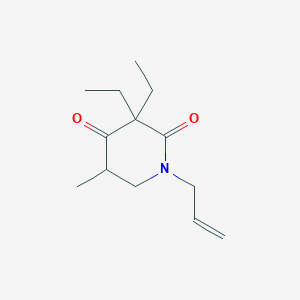
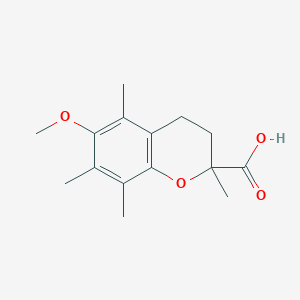
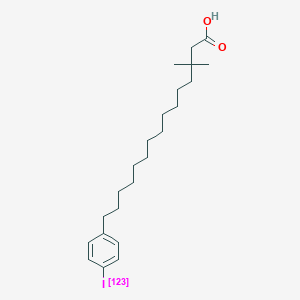

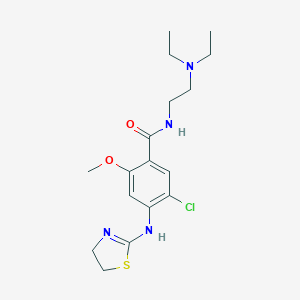
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)
